molecular formula C9H5ClN2O B3029401 4-Chloroquinazoline-6-carbaldehyde CAS No. 648449-05-2

4-Chloroquinazoline-6-carbaldehyde

Cat. No.: B3029401
CAS No.: 648449-05-2
M. Wt: 192.60
InChI Key: KBMGNXIWTMFCBO-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-6-carbaldehyde is an organic compound with the molecular formula C9H5ClN2O. It is a derivative of quinazoline, characterized by the presence of a chloro group at the 4-position and an aldehyde group at the 6-position. This compound is a pale-yellow to yellow-brown solid and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroquinazoline-6-carbaldehyde can be synthesized from 4-chloroquinazoline-6-yl-methanol. The synthesis involves the oxidation of 4-chloroquinazoline-6-yl-methanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction mixture is then washed with aqueous sodium bicarbonate, water, and brine, followed by drying and solvent removal under vacuum to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using appropriate oxidizing agents and solvents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Chloroquinazoline-6-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloroquinazoline-6-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation. The chloro and aldehyde groups facilitate the formation of various bioactive compounds that can interact with specific molecular targets .

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    6-Chloroquinazoline-4-carbaldehyde: Has the chloro and aldehyde groups at different positions, leading to different reactivity and applications.

    4,6-Dichloroquinazoline: Contains two chloro groups, which can undergo multiple substitution reactions.

Properties

IUPAC Name

4-chloroquinazoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMGNXIWTMFCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726764
Record name 4-Chloroquinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648449-05-2
Record name 4-Chloro-6-quinazolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648449-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline-6yl methanol (3.5 g, 0.018 mol) in dry CH2Cl2 (100 mL) was added Dess-Martin periodinane (8.4 g, 0.019 mol) and stirred at RT for 30 min. The reaction mixture was washed with 10% aqueous NaHCO3 (75 mL), water, brine and dried. The solvent was removed under vacuum to give 4-chloroquinazoline-6-carboxaldehyde (3 g, 88%) as pale yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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